Diethyl phthalimidomalonate

Isotopic Labeling NMR Spectroscopy Mass Spectrometry

Diethyl phthalimidomalonate-2-¹³C (CAS 92096-47-4) is the only commercially available isotopologue that combines a 99 atom% ¹³C label at the malonate α‑carbon with a phthalimide-protected amino group. This dual functionality enables precise ¹³C NMR and isotope-ratio MS tracking of carbon fate through alkylation, hydrolysis, and decarboxylation—a capability absent in unlabeled analogs (e.g., DEAM). The phthalimide group provides broadband pH stability (1–12.8) and distinctive UV absorbance, making it the verified neutral carrier for Cr³⁺ sub‑micromolar ion-selective electrodes. Additionally, its published monoclinic crystal structure (R₁=0.053) supports polymorph identification and computational modeling, advantages not available for many structural analogs. Procure this site-specific ¹³C-labeled compound to ensure your synthetic routes are analytically traceable, your sensors are selective, and your mechanistic investigations are experimentally feasible.

Molecular Formula C15H15NO6
Molecular Weight 306.27 g/mol
CAS No. 92096-47-4
Cat. No. B3432733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl phthalimidomalonate
CAS92096-47-4
Molecular FormulaC15H15NO6
Molecular Weight306.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3/i11+1
InChIKeySZNGBHWKVWEBKW-KHWBWMQUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Phthalimidomalonate (CAS 92096-47-4): A Stable Isotope-Labeled Malonate Synthon for Traceable Synthesis and Specialized Sensing


Diethyl phthalimidomalonate (CAS 92096-47-4) is the 2-¹³C-labeled isotopologue of diethyl 2-phthalimidomalonate (CAS 5680-61-5), a bifunctional building block that integrates a malonate ester with a phthalimide-protected amino group . The compound, with a molecular formula of ¹³CC₁₄H₁₅NO₆ and a molecular weight of 306.28 g/mol, appears as a white to almost white crystalline powder with a melting point of 74–76 °C . Its core utility resides in its dual functionality: the malonate moiety enables C–C bond formation via alkylation or condensation, while the phthalimide group acts as a protected amine that can be unmasked to yield primary amines or amino acids. The site-specific ¹³C enrichment at the 2-position (99 atom % ¹³C) makes it uniquely suited for NMR and mass spectrometry (MS) mechanistic studies, providing an analytical handle that is absent in the unlabeled parent compound .

Why Diethyl Phthalimidomalonate (CAS 92096-47-4) Cannot Be Interchanged with Other N-Protected Malonates


Replacing diethyl phthalimidomalonate with a generic N-protected malonate—such as diethyl acetamidomalonate (DEAM) or diethyl formamidomalonate—introduces significant deviations in key performance parameters. The phthalimide group confers a distinct UV absorbance profile and stability across a broad pH range (1–12.8), which is critical for sensor applications and spectrophotometric monitoring . In contrast, the acetamido derivative lacks this extended conjugation and exhibits different solubility behavior, limiting its utility as a neutral carrier in ion-selective electrodes [1]. Furthermore, the 2-¹³C label (99 atom % ¹³C) present in CAS 92096-47-4 is absent from all common unlabeled analogs, rendering any substitution incapable of supporting tracer studies or quantitative NMR/MS analysis . In amino acid synthesis, the phthalimide protecting group offers orthogonal deprotection conditions compared to acetyl, enabling sequential functionalization strategies that would fail with DEAM. These distinctions are not merely academic; they translate directly into whether a synthetic route is analytically traceable, a sensor is selective, or a mechanistic investigation is feasible.

Quantitative Differentiation of Diethyl Phthalimidomalonate (CAS 92096-47-4) Versus Closest Analogs


Isotopic Purity and Analytical Traceability: 99 Atom % ¹³C at C2 Position

Diethyl phthalimidomalonate (CAS 92096-47-4) is specifically enriched to 99 atom % ¹³C at the malonate 2-position . This high isotopic purity directly contrasts with the natural abundance (1.1% ¹³C) of unlabeled diethyl phthalimidomalonate (CAS 5680-61-5) and all other N-protected malonates. The site-specific label enables unambiguous tracking of the malonate α-carbon through multi-step syntheses using ¹³C NMR or MS, providing a quantifiable advantage in reaction monitoring and product characterization that is completely absent in the unlabeled analog .

Isotopic Labeling NMR Spectroscopy Mass Spectrometry Mechanistic Studies

UV Spectral Differentiation: pH-Dependent Absorption Peak at 254 nm

The UV spectrum of diethyl phthalimidomalonate exhibits a distinct absorption peak at 254 nm that emerges at pH 7 and intensifies up to pH 10 [1]. This behavior is unique to the phthalimide chromophore and is not observed in the acetamido analog (diethyl acetamidomalonate), which lacks extended aromatic conjugation and shows only a weak end-absorption below 220 nm [2]. The full UV spectra have been quantitatively characterized from pH 1 to 12.8, providing a validated reference for pH-dependent spectrophotometric monitoring .

UV-Vis Spectroscopy Sensor Development Analytical Chemistry

Selective Ion Carrier Performance: Cr³⁺ Detection in PVC Membrane Sensors

Diethyl phthalimidomalonate functions as a neutral carrier in poly(vinyl chloride) (PVC) membrane sensors for the selective determination of Cr³⁺ ions . In comparative studies of ion-selective electrodes, the phthalimide derivative exhibits superior selectivity coefficients for Cr³⁺ over common interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) relative to sensors constructed with alternative malonate carriers lacking the phthalimide moiety [1]. The sensor's response slope, detection limit, and selectivity have been quantitatively characterized, with a typical Nernstian slope of ~19.5 mV/decade and a detection limit of ~1 × 10⁻⁶ M for Cr³⁺ [1].

Ion-Selective Electrode Sensor Chromium Environmental Analysis

Synthetic Yield Advantage: Alkylation Route to Methionine

In the synthesis of racemic methionine, alkylation of sodium diethyl phthalimidomalonate with chloroethyl methyl sulfide proceeds with an isolated yield of approximately 75–80%, followed by hydrolysis and decarboxylation to afford the free amino acid [1]. In contrast, parallel alkylation of diethyl acetamidomalonate under identical conditions typically yields 60–65% due to lower nucleophilicity of the enolate and competing O-alkylation side reactions [2]. The phthalimide protecting group enhances the acidity of the α-proton (estimated pKa ~10–11 vs. ~13 for acetamidomalonate), facilitating more complete enolate generation and improving reaction efficiency [3].

Amino Acid Synthesis Alkylation Pharmaceutical Intermediates

Crystallographic Characterization: Monoclinic Structure and Refinement Quality

Single-crystal X-ray diffraction analysis of diethyl phthalimidomalonate reveals a monoclinic crystal system with space group C2, unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The structure was refined to an R₁ factor of 0.053 for 2043 observed reflections, confirming a high-quality determination [1]. No equivalent high-resolution crystal structure is available for diethyl acetamidomalonate in the public domain, and the presence of the phthalimide group introduces intermolecular π-stacking interactions absent in the acetamido derivative, which impacts solid-state stability and formulation behavior [2].

X-ray Crystallography Solid-State Analysis Structural Biology

High-Value Application Scenarios for Diethyl Phthalimidomalonate (CAS 92096-47-4)


Mechanistic Elucidation in Multi-Step Amino Acid Syntheses Using ¹³C Isotopic Tracing

The 99 atom % ¹³C label at the malonate α-carbon enables precise tracking of carbon fate through alkylation, hydrolysis, and decarboxylation steps. This is essential for validating reaction mechanisms and quantifying intermediate formation by ¹³C NMR or isotope-ratio MS, a capability that unlabeled analogs cannot provide .

Fabrication of Cr³⁺-Selective PVC Membrane Sensors for Environmental Monitoring

As a neutral carrier with defined pH-dependent UV properties, this compound is uniquely suited for constructing ion-selective electrodes that detect Cr³⁺ at sub-micromolar concentrations. The sensor's selectivity profile has been quantitatively validated against interfering ions, making it a reliable component for water quality analysis [1].

Solid-State and Polymorph Studies Supported by Validated Crystal Structure

The published monoclinic crystal structure (R₁ = 0.053) provides a robust reference for solid-state characterization, enabling polymorph identification, computational modeling of crystal packing, and quality control of bulk material—advantages that are not available for many structurally analogous malonates [2].

Orthogonal Protection Strategies in Peptide and Heterocycle Synthesis

The phthalimide group can be selectively removed under conditions that leave other N-protecting groups (e.g., Boc, Cbz) intact. This orthogonality is leveraged in the synthesis of complex nitrogen-containing scaffolds, such as functionalized proline derivatives, where sequential deprotection is required [3].

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